JWH 122 N-(4-pentenyl) analog
Overview
Description
JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that is structurally related to JWH 122. The primary difference between the two compounds is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog. This compound is also structurally related to the cannabimimetic MAM2201 . Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Preparation Methods
The synthesis of JWH 122 N-(4-pentenyl) analog involves several steps. The starting material is typically a substituted indole, which undergoes a series of reactions to form the final product. The synthetic route includes:
Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring.
Substitution on the indole ring: The indole ring is then functionalized with various substituents, including the naphthoyl group.
Introduction of the pentenyl chain:
Industrial production methods for synthetic cannabinoids like this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
JWH 122 N-(4-pentenyl) analog undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
JWH 122 N-(4-pentenyl) analog has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples.
Biology: The compound is used in biological studies to investigate the effects of synthetic cannabinoids on cellular and molecular processes.
Medicine: Research on synthetic cannabinoids like this compound helps in understanding the potential therapeutic applications and toxicological effects of these compounds.
Industry: The compound is used in the development of new synthetic cannabinoids and related products
Mechanism of Action
JWH 122 N-(4-pentenyl) analog exerts its effects by binding to cannabinoid receptors in the body. It displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects .
Comparison with Similar Compounds
JWH 122 N-(4-pentenyl) analog is structurally similar to several other synthetic cannabinoids, including:
JWH 122: The primary difference is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog.
MAM2201: This compound is also structurally related to this compound and shares similar properties.
JWH 018: Another synthetic cannabinoid with a similar structure but different substituents on the indole ring
The uniqueness of this compound lies in its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids.
Biological Activity
JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that belongs to the naphthoylindole class, closely related to JWH 122. This compound exhibits significant biological activity, particularly as an agonist at cannabinoid receptors CB1 and CB2. Understanding its pharmacological effects, receptor affinities, and potential health risks is crucial for both forensic and therapeutic contexts.
The this compound differs from JWH 122 by the presence of a terminal double bond in the acyl chain. This structural modification may influence its binding affinity and biological effects. The compound primarily acts as a potent agonist at the CB1 receptor, with a reported binding affinity (Ki) of approximately 0.69 nM, while its affinity for the CB2 receptor is around 1.2 nM .
Pharmacological Effects
Research indicates that JWH 122 and its analogs exhibit effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies show that these compounds can significantly affect heart rate and blood pressure, with acute effects observable shortly after administration .
Key Findings:
- Binding Affinity : this compound has a binding affinity at CB1 receptors that is significantly higher than that of THC, approximately 60 times greater for JWH 122 .
- Physiological Effects : The compound has been shown to elicit cardiovascular responses, including increased heart rate and altered blood pressure profiles .
- Metabolism : The primary metabolites identified include N-4-hydroxylated and N-5-hydroxylated forms, which are critical for understanding its pharmacokinetics and potential toxicity .
Case Studies
A pilot study involving controlled administration of JWH 122 indicated that peak plasma concentrations were reached approximately 20 minutes post-consumption, with significant declines thereafter . The study also highlighted the importance of analyzing oral fluid samples to monitor the presence of synthetic cannabinoids and their metabolites in users.
Table: Summary of Pharmacokinetic Data
Compound | Peak Concentration (ng/mL) | Time to Peak (min) | Duration of Detectability (h) |
---|---|---|---|
JWH 122 | 4.00 | 20 | 3 |
JWH 210 | 8.10 | 20 | Not specified |
UR-144 | 7.40 | 20 | Not specified |
Toxicological Considerations
Despite its high binding affinity, the toxicological profile of JWH 122 N-(4-pentenyl) remains largely undocumented. However, related studies on other synthetic cannabinoids have reported severe adverse effects, including acute intoxication cases leading to hospitalization . The lack of comprehensive data necessitates caution in its use, particularly given its presence in recreational drug mixtures.
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCMNJZLRNCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017184 | |
Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445577-68-3 | |
Record name | (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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